(1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride (1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2229263-59-4
VCID: VC6973841
InChI: InChI=1S/C8H13N3.2ClH/c9-8-4-7(5-8)6-11-3-1-2-10-11;;/h1-3,7-8H,4-6,9H2;2*1H
SMILES: C1C(CC1N)CN2C=CC=N2.Cl.Cl
Molecular Formula: C8H15Cl2N3
Molecular Weight: 224.13

(1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride

CAS No.: 2229263-59-4

Cat. No.: VC6973841

Molecular Formula: C8H15Cl2N3

Molecular Weight: 224.13

* For research use only. Not for human or veterinary use.

(1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride - 2229263-59-4

Specification

CAS No. 2229263-59-4
Molecular Formula C8H15Cl2N3
Molecular Weight 224.13
IUPAC Name 3-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride
Standard InChI InChI=1S/C8H13N3.2ClH/c9-8-4-7(5-8)6-11-3-1-2-10-11;;/h1-3,7-8H,4-6,9H2;2*1H
Standard InChI Key GUBSPZDVKLWTHU-UHFFFAOYSA-N
SMILES C1C(CC1N)CN2C=CC=N2.Cl.Cl

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core consists of a cyclobutane ring substituted at the 1- and 3-positions. The 1-position hosts an amine group, while the 3-position connects to a pyrazole ring via a methylene (-CH2-) bridge. The dihydrochloride salt introduces two chloride counterions, protonating the amine to improve solubility.

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₈H₁₅Cl₂N₃
Molecular Weight224.13 g/mol
IUPAC Name3-(pyrazol-1-ylmethyl)cyclobutan-1-amine; dihydrochloride
Stereochemistry(1R,3r) configuration

The (1R,3r) designation indicates absolute configuration at carbon 1 (R) and relative cis-configuration at carbon 3 (r), distinguishing it from stereoisomers like (1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride (CAS No. 2260918-02-1), which lacks the methylene bridge and exhibits different spatial geometry .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure. The cyclobutane ring’s strain induces distinct proton coupling patterns in ¹H NMR, while the pyrazole’s aromatic protons resonate near δ 7.5–7.8 ppm. High-resolution MS typically shows a molecular ion peak at m/z 224.13, consistent with the molecular formula.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three stages:

  • Cyclobutane Formation: [2+2] photocycloaddition or ring-closing metathesis generates the strained cyclobutane core.

  • Functionalization: A Mannich reaction introduces the pyrazole-methyl group at the 3-position.

  • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Cyclobutane FormationUV light, dichloromethane, 0°C45–50%
Methylene Bridge AdditionPyrazole, formaldehyde, NaOH, ethanol60–65%
Salt FormationHCl (2 eq), ethanol, reflux>95%

Challenges and Solutions

  • Ring Strain: The cyclobutane’s instability necessitates low-temperature reactions to prevent ring-opening.

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure the (1R,3r) configuration.

Physicochemical and Pharmacological Properties

Solubility and Stability

As a dihydrochloride salt, the compound exhibits improved water solubility (>50 mg/mL) compared to the free base (<10 mg/mL). Stability studies indicate no decomposition under ambient conditions for 6 months.

CompoundMolecular WeightKey FeaturePotential Use
(1R,3r)-Target Compound224.13Methylene-pyrazole bridgeKinase inhibition
3-(1H-Pyrazol-1-yl)cyclobutan-1-amine137.18Direct pyrazole attachmentFragment-based drug design
(1r,3r)-Stereoisomer210.11No methylene bridgeBiochemical tool compound

Research Applications and Future Directions

Current Uses

  • Chemical Biology: Serves as a scaffold for probing protein-ligand interactions via X-ray crystallography.

  • Library Development: Included in combinatorial libraries for high-throughput screening against cancer targets.

Knowledge Gaps and Opportunities

  • In Vivo Studies: Pharmacokinetic and toxicity profiles remain uncharacterized.

  • Target Identification: Proteome-wide binding studies could reveal novel targets.

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